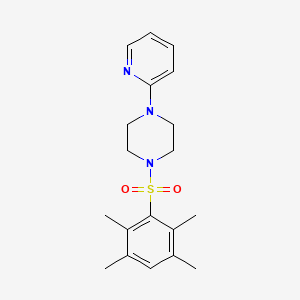
1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C21H28N4O2S
- Molecular Weight : 388.54 g/mol
- CAS Number : 86523-71-9
- Density : 1.123 g/cm³
- Boiling Point : 583.4 °C at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor effects
- Antibacterial properties
- Antifungal activity
The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through the inhibition of specific enzymes and pathways involved in tumor growth and microbial resistance.
Synthesis Methodology
The synthesis of this compound involves several steps:
- Formation of the Piperazine Ring : The piperazine moiety is synthesized via cyclization reactions.
- Sulfonylation : Introduction of the sulfonyl group to enhance biological activity.
- Pyridine Substitution : The pyridine ring is incorporated to improve pharmacological properties.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Detailed Research Findings
- Antitumor Activity :
- Antibacterial Properties :
- Antifungal Activity :
Wissenschaftliche Forschungsanwendungen
1.1. Monoamine Oxidase Inhibition
Research has indicated that compounds structurally related to piperazine derivatives exhibit potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, studies have shown that certain piperazine derivatives can selectively inhibit MAO-B with high potency and selectivity indices, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease . The inhibition mechanism involves reversible and competitive interactions with the enzyme, which could lead to increased levels of neurotransmitters like dopamine and serotonin in the brain.
1.2. Anticancer Potential
The sulfonamide group in 1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine may also confer anticancer properties. Sulfonamides have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Research into related compounds has demonstrated that modifications in the piperazine structure can enhance cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that variations in substituents on the piperazine ring and the pyridine moiety can significantly alter biological activity. For example, modifications such as halogenation or the introduction of alkyl groups can enhance MAO-B inhibition or improve selectivity against other isoforms .
3.1. Neuroprotective Effects
A study investigating the neuroprotective effects of piperazine derivatives found that certain modifications led to significant reductions in neurotoxicity while maintaining MAO-B inhibition. For instance, compounds with specific substitutions demonstrated improved safety profiles in cellular models, indicating their potential as safer therapeutic options for neurological conditions .
3.2. Antimicrobial Activity
Another area of exploration is the antimicrobial activity of sulfonamide-containing piperazines. Research has shown that these compounds exhibit activity against various bacterial strains, potentially due to their ability to interfere with bacterial folate synthesis pathways .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-13-15(2)17(4)19(16(14)3)25(23,24)22-11-9-21(10-12-22)18-7-5-6-8-20-18/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCIDLIDKQGRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














